Crystal structure and hydrogen bonding properties of 2-Fluoro-3-(hydroxymethyl)phenol
Crystal structure and hydrogen bonding properties of 2-Fluoro-3-(hydroxymethyl)phenol
An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding Properties of 2-Fluoro-3-(hydroxymethyl)phenol
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the experimental and computational methodologies for elucidating the crystal structure and hydrogen bonding characteristics of 2-Fluoro-3-(hydroxymethyl)phenol. While a publicly deposited crystal structure for this specific molecule is not available at the time of this writing, this document serves as a detailed roadmap for its characterization. Drawing upon established principles of physical organic chemistry and crystallographic data of analogous substituted phenols, we will explore the anticipated structural features and the intricate network of intra- and intermolecular hydrogen bonds. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to undertake a thorough investigation of this and similar compounds, which are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the fluorine and hydroxymethyl substituents.
Introduction: The Significance of Fluorinated Phenols in Drug Discovery
The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, in phenol-containing moieties, a fluorine substituent can modulate the acidity of the hydroxyl group, impact lipophilicity, and introduce new non-covalent interactions, including intramolecular hydrogen bonds.[1][2][3] The additional presence of a hydroxymethyl group introduces a secondary site for hydrogen bonding, creating the potential for complex and directionally specific intermolecular interactions that can dictate crystal packing and, consequently, the solid-state properties of the material, such as solubility and dissolution rate.
2-Fluoro-3-(hydroxymethyl)phenol presents a particularly interesting case study due to the ortho-positioning of the fluorine atom relative to the phenolic hydroxyl group and the adjacent hydroxymethyl substituent. This arrangement is expected to result in a rich interplay of intramolecular and intermolecular hydrogen bonds, making a detailed structural analysis crucial for understanding its behavior in a biological or material context.
Synthesis and Purification
The synthesis of 2-Fluoro-3-(hydroxymethyl)phenol can be approached through several synthetic routes, often involving the introduction of the hydroxymethyl group onto a fluorinated phenol precursor or vice-versa. A common strategy involves the ortho-hydroxymethylation of 2-fluorophenol.
Proposed Synthetic Protocol
A plausible synthetic route is the Duff reaction or a modified formylation followed by reduction.
Step 1: Formylation of 2-Fluorophenol
-
To a solution of 2-fluorophenol in a suitable solvent (e.g., toluene), add paraformaldehyde and a catalyst such as magnesium chloride and triethylamine.
-
Reflux the mixture for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product (2-fluoro-6-hydroxybenzaldehyde) by column chromatography.
Step 2: Reduction to 2-Fluoro-3-(hydroxymethyl)phenol
-
Dissolve the purified 2-fluoro-6-hydroxybenzaldehyde in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and purify by column chromatography to yield 2-Fluoro-3-(hydroxymethyl)phenol as a solid.[4][5]
Single Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on bond lengths, bond angles, and the nature of the hydrogen bonding network in 2-Fluoro-3-(hydroxymethyl)phenol.
Experimental Protocol: From Crystal Growth to Structure Refinement
Step 1: Single Crystal Growth
-
Dissolve the purified 2-Fluoro-3-(hydroxymethyl)phenol in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, vapor diffusion or slow cooling methods can be utilized to obtain diffraction-quality single crystals.
Step 2: Data Collection
-
Mount a suitable single crystal on a goniometer head of a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[6]
-
Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage.
-
Collect a series of diffraction images as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.
-
Refine the model against the experimental data using full-matrix least-squares on F².[6] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
Anticipated Crystallographic Data and Molecular Geometry
Based on analogous structures of substituted phenols, we can anticipate the key crystallographic parameters.[6][7][8]
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Z (Molecules per unit cell) | 2, 4, or 8 |
| C-F Bond Length | ~1.35 Å |
| Phenolic C-O Bond Length | ~1.36 Å |
| Alcoholic C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.82 Å (X-ray), ~0.98 Å (Neutron) |
| C-C-O (phenolic) Angle | ~119° |
| C-C-O (alcoholic) Angle | ~110° |
Note: These are predicted values and the actual experimental data may vary.
The Hydrogen Bonding Network: A Symphony of Interactions
The presence of three hydrogen bond-active sites—the phenolic hydroxyl (donor and acceptor), the alcoholic hydroxyl (donor and acceptor), and the fluorine atom (acceptor)—suggests a complex and fascinating hydrogen bonding network.
Intramolecular Hydrogen Bonding
A key structural feature of 2-Fluoro-3-(hydroxymethyl)phenol is the potential for multiple intramolecular hydrogen bonds. The most probable is the O-H···F interaction between the phenolic hydroxyl group and the ortho-fluorine atom.[1][9] Additionally, an O-H···O interaction between the phenolic hydroxyl and the adjacent hydroxymethyl group is possible.[8] The presence and strength of these interactions will dictate the conformation of the molecule in the solid state.
Intermolecular Hydrogen Bonding
The hydroxymethyl group is a potent driver of intermolecular hydrogen bonding. We can expect to see O-H···O hydrogen bonds linking molecules into chains, dimers, or more complex three-dimensional networks. The phenolic hydroxyl group can also participate in intermolecular hydrogen bonding, potentially competing with the intramolecular interactions.
Diagram: Potential Hydrogen Bonding Scheme
Caption: Potential intra- and intermolecular hydrogen bonds in 2-Fluoro-3-(hydroxymethyl)phenol.
Spectroscopic Characterization of Hydrogen Bonds
While SC-XRD provides a static picture of the solid state, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about hydrogen bonding in both the solid and solution states.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: The stretching frequency of an O-H bond is sensitive to its hydrogen-bonding environment. A "free" O-H stretch appears as a sharp band at a higher wavenumber (around 3600 cm⁻¹), while a hydrogen-bonded O-H stretch is broader and shifted to a lower wavenumber (typically 3500-3200 cm⁻¹).[10][11]
Experimental Protocol:
-
Prepare a dilute solution of 2-Fluoro-3-(hydroxymethyl)phenol in a non-polar solvent (e.g., CCl₄).
-
Acquire the IR spectrum in the O-H stretching region (3700-3100 cm⁻¹). The presence of a sharp band around 3600 cm⁻¹ would suggest an intramolecularly hydrogen-bonded O-H (less accessible to the solvent), while broader bands at lower frequencies would indicate intermolecular hydrogen bonding.
-
Varying the concentration can help distinguish between intra- and intermolecular hydrogen bonds. The relative intensity of intermolecular bands will increase with concentration, while that of intramolecular bands will remain constant.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The chemical shift of a hydroxyl proton is highly dependent on its electronic environment and hydrogen bonding. Protons involved in hydrogen bonds are deshielded and resonate at a higher chemical shift (downfield).[12]
Experimental Protocol:
-
Dissolve the compound in a non-protic solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The chemical shifts of the phenolic and alcoholic OH protons will provide insight into their hydrogen-bonding status. A downfield shift is indicative of hydrogen bonding.[12]
-
Temperature-dependent NMR studies can also be informative. The chemical shift of protons involved in intermolecular hydrogen bonds is often temperature-dependent, while that of intramolecularly bonded protons is less so.[12]
-
Titration with a hydrogen bond acceptor like DMSO in a non-polar solvent can be used to approximate the strength of intramolecular hydrogen bonds.[2][3]
Computational Modeling
In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the structure and energetics of 2-Fluoro-3-(hydroxymethyl)phenol.
Workflow:
-
Conformational Search: Identify the low-energy conformers of the molecule, particularly with respect to the orientation of the hydroxyl groups.
-
Geometry Optimization: Optimize the geometry of the most stable conformers at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[12] This will provide theoretical bond lengths and angles.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true minima and to predict the IR spectrum. The calculated O-H stretching frequencies can be compared with experimental data.
-
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature and strength of the hydrogen bonds by examining the electron density at the bond critical points.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to the characterization of the crystal structure and hydrogen bonding properties of 2-Fluoro-3-(hydroxymethyl)phenol. By combining synthesis, single-crystal X-ray diffraction, spectroscopic analysis (FTIR and NMR), and computational modeling, a complete picture of this molecule's structural landscape can be achieved. The elucidation of its intricate hydrogen bonding network will provide valuable insights for medicinal chemists and material scientists, aiding in the rational design of new pharmaceuticals and functional materials with tailored solid-state properties. The next logical step would be to perform these experiments to obtain and publish the definitive crystal structure, which would be a valuable addition to the Cambridge Structural Database.[13][14]
References
- Allen Institute. (n.d.). A : Among all ortho halophenol , fluorophenol is least acidic . R : Ortho - fluorophenol forms intramolecular H - bond.
- Besenyei, E., et al. (2000). Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. The Journal of Physical Chemistry A.
- Fedor, A. M., & Toda, M. J. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education.
- Exarchou, V., et al. (2008). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC.
- BenchChem. (2025). Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers.
- Hirota, M., & Hoshi, R. (1972). F hydrogen bond in o-fluorophenol is concluded to be absent from the measurement of the OH stretching ab. Chemistry Letters.
- McClain, B. J., et al. (2020). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. The Journal of Physical Chemistry A.
- Fedor, A. M., & Toda, M. J. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry.
- McClain, B. J., et al. (2020).
- Abraham, R. J., et al. (n.d.). An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols.
- BiŌkeanós. (n.d.).
- Thomas, S. P., et al. (2010). Hirshfeld Surface Analysis of Substituted Phenols. Crystal Growth & Design.
- Nagakura, S., & Baba, H. (1952). Electronic Spectra and Hydrogen Bonding. I. Phenol and Naphthols. AIP Publishing.
- Don-Lawson, B., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Wiley.
- CCDC. (2025).
- CCDC. (n.d.).
- Kundu, S., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society.
- Kruger, P. E., & Bacsa, J. (2016). Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. PMC.
- NIST. (n.d.). Phenol, 2-fluoro-. NIST WebBook.
- Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-(hydroxymethyl)phenol.
- IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Kumar, S., & Sharma, V. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Elsevier.
- NextSDS. (n.d.). 3-fluoro-4-(hydroxymethyl)
- Manchester Organics. (n.d.). MC002836 3-Fluoro-2-(hydroxymethyl)phenol CAS 660390-77-2.
- Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)PHENOL | CAS 90-01-7.
Sources
- 1. allen.in [allen.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-2-(hydroxymethyl)phenol | 660390-77-2 [sigmaaldrich.com]
- 5. meikem.com [meikem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ERIC - EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec [eric.ed.gov]
- 12. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biokeanos.com [biokeanos.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
